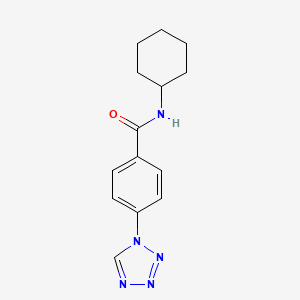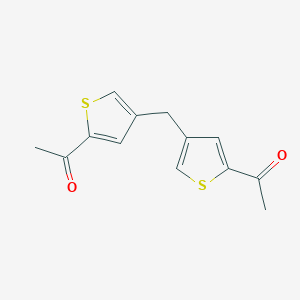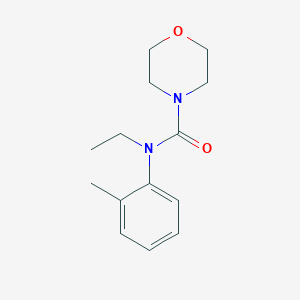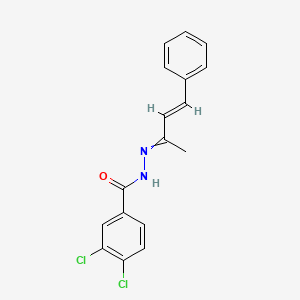
bis(1H-benzimidazol-2-yl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1H-benzimidazol-2-yl)methanone oxime is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxime family, which is known for its ability to bind to metal ions and form stable complexes. In
Mécanisme D'action
The mechanism of action of bis(1H-benzimidazol-2-yl)methanone oxime involves its ability to bind to metal ions. This compound has a high affinity for metal ions, and it can form stable complexes with them. These complexes can then be used in various analytical and biochemical applications, such as metal ion detection and quantification.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. This compound is generally considered to be non-toxic and non-carcinogenic, making it a safe choice for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of bis(1H-benzimidazol-2-yl)methanone oxime is its ability to bind to metal ions with high affinity. This makes it a useful tool for various analytical and biochemical applications. However, the limitations of this compound include its low solubility in water and its tendency to form aggregates in solution, which can interfere with its binding properties.
Orientations Futures
There are many potential future directions for the use of bis(1H-benzimidazol-2-yl)methanone oxime in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring and medical diagnostics. Additionally, this compound could be used in the development of new metal-based drugs for the treatment of various diseases. Further research is needed to fully explore the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis method of bis(1H-benzimidazol-2-yl)methanone oxime involves the reaction of 2-(aminomethyl)benzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
Bis(1H-benzimidazol-2-yl)methanone oxime has been extensively studied for its potential applications in scientific research. One of its primary uses is as a chelating agent for metal ions. This compound can bind to metal ions such as copper, iron, and zinc, forming stable complexes that can be used in various analytical and biochemical applications.
Propriétés
IUPAC Name |
N-[bis(1H-benzimidazol-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-20-13(14-16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)19-15/h1-8,21H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZFHSAFKKUPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NO)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)



![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)

![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)